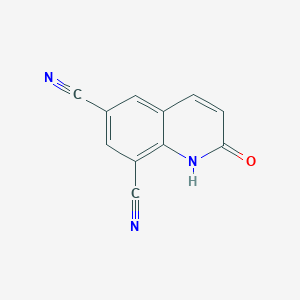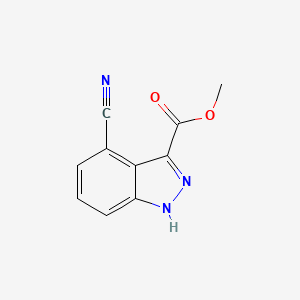![molecular formula C10H11ClO B1455504 [1-(2-Chlorophenyl)cyclopropyl]methanol CAS No. 886366-24-1](/img/structure/B1455504.png)
[1-(2-Chlorophenyl)cyclopropyl]methanol
Übersicht
Beschreibung
[1-(2-Chlorophenyl)cyclopropyl]methanol: is an organic compound with the molecular formula C10H11ClO . It is a cyclopropyl derivative where a chlorophenyl group is attached to the cyclopropyl ring, and a methanol group is bonded to the cyclopropyl carbon.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [1-(2-Chlorophenyl)cyclopropyl]methanol is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for various industrial applications.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chlorophenyl)cyclopropyl]methanol typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods involve the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(2-Chlorophenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropyl derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Cyclopropyl derivatives with different functional groups.
Substitution: Various substituted cyclopropyl compounds.
Wirkmechanismus
The mechanism of action of [1-(2-Chlorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Vergleich Mit ähnlichen Verbindungen
- [1-(2-Bromophenyl)cyclopropyl]methanol
- [1-(2-Fluorophenyl)cyclopropyl]methanol
- [1-(2-Methylphenyl)cyclopropyl]methanol
Comparison: Compared to its analogs, [1-(2-Chlorophenyl)cyclopropyl]methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
[1-(2-chlorophenyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJIRBQNWKFGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


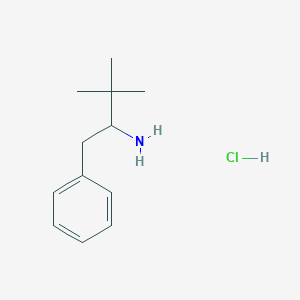
![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)

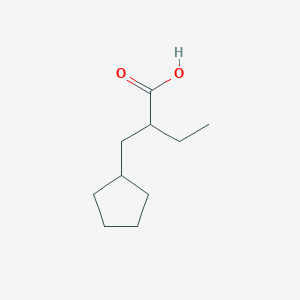
amine](/img/structure/B1455427.png)
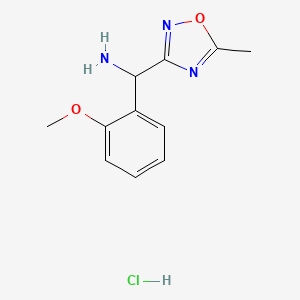

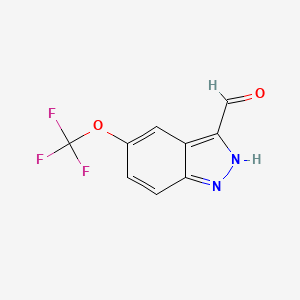
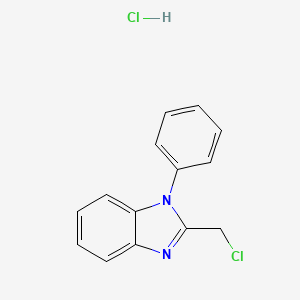
![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)
![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1455439.png)
![{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol](/img/structure/B1455440.png)
